molecular formula C24H43NO2 B12514732 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- CAS No. 748121-24-6

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-

Cat. No.: B12514732
CAS No.: 748121-24-6
M. Wt: 377.6 g/mol
InChI Key: WGZUNRNJZJIWIR-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with a tridecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a substituted benzyl halide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: Similar structure but with a shorter alkyl chain.

    1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-: Another similar compound with a different alkyl chain length.

    2-Amino-2-methyl-1,3-propanediol: A simpler compound with a methyl group instead of a phenyl group.

Uniqueness

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

CAS No.

748121-24-6

Molecular Formula

C24H43NO2

Molecular Weight

377.6 g/mol

IUPAC Name

2-amino-2-[2-(4-tridecylphenyl)ethyl]propane-1,3-diol

InChI

InChI=1S/C24H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-14-16-23(17-15-22)18-19-24(25,20-26)21-27/h14-17,26-27H,2-13,18-21,25H2,1H3

InChI Key

WGZUNRNJZJIWIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Origin of Product

United States

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